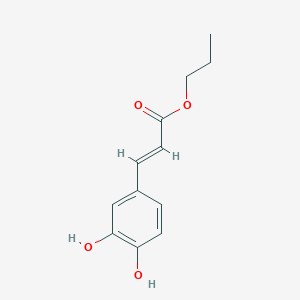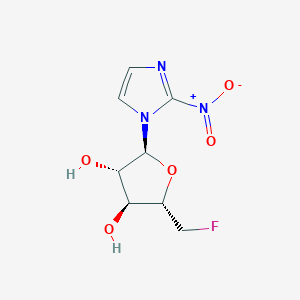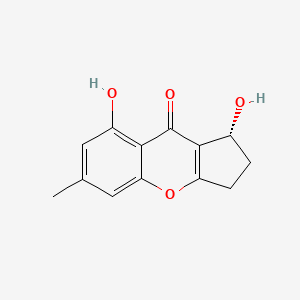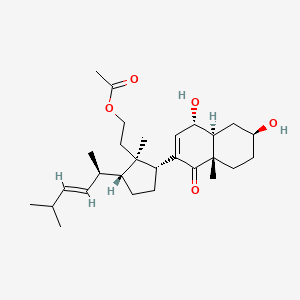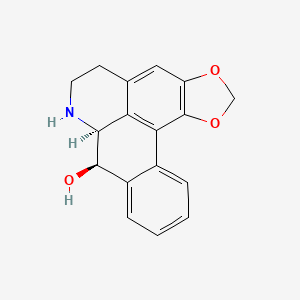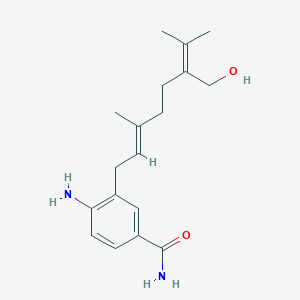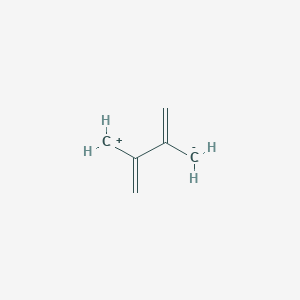![molecular formula C33H47NO B1248802 (9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B1248802.png)
(9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moctamide is a synthetic linoleamide derivative patented by Sumitomo Chemical Co., Ltd. It is primarily known for its hypocholesterolemic properties, making it useful as a prophylactic agent against arteriosclerosis. The compound has shown significant efficacy in lowering serum and liver cholesterol levels and preventing the formation of aortic atheromatous changes .
Preparation Methods
The synthesis of Moctamide involves several steps, starting with the preparation of linoleamide derivatives. The synthetic routes typically include the following steps:
Amidation Reaction: Linoleic acid is reacted with an amine to form linoleamide.
Functionalization: The linoleamide is then functionalized to introduce specific groups that enhance its hypocholesterolemic properties.
Industrial production methods for Moctamide are optimized to ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Moctamide undergoes various chemical reactions, including:
Oxidation: Moctamide can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Moctamide into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Moctamide molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Moctamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the behavior of linoleamide derivatives.
Biology: Investigated for its effects on cholesterol metabolism and its potential role in preventing arteriosclerosis.
Medicine: Explored for its hypocholesterolemic properties and potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of hypocholesterolemic agents and related pharmaceutical products.
Mechanism of Action
The mechanism of action of Moctamide involves its interaction with cholesterol metabolism pathways. It is believed to inhibit the synthesis of cholesterol in the liver, thereby reducing serum cholesterol levels. The molecular targets of Moctamide include enzymes involved in the cholesterol biosynthesis pathway, such as HMG-CoA reductase .
Comparison with Similar Compounds
Moctamide can be compared with other hypocholesterolemic agents, such as:
Statins: Like atorvastatin and simvastatin, which also inhibit HMG-CoA reductase but have different chemical structures.
Fibrates: Such as fenofibrate, which works by activating peroxisome proliferator-activated receptors (PPARs).
Bile Acid Sequestrants: Such as cholestyramine, which bind bile acids in the intestine and prevent their reabsorption.
Moctamide is unique in its specific structure as a linoleamide derivative, which gives it distinct properties and mechanisms of action compared to other hypocholesterolemic agents .
Properties
Molecular Formula |
C33H47NO |
|---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
(9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7-,11-10- |
InChI Key |
GSPPFJJUCULBDC-NQLNTKRDSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
Synonyms |
(-)-N-(alpha-phenyl-beta-(4-tolyl)ethyl)linoleamide moctamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


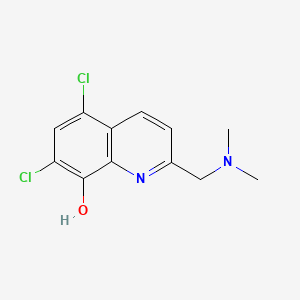
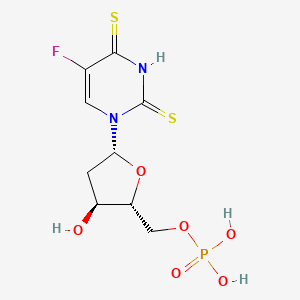
![(2E,4E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohex-1-en-1-yl]-4,6-dimethyldeca-2,4-dienamide](/img/structure/B1248725.png)


